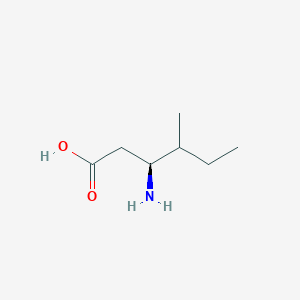
(3S)-3-Amino-4-methylhexanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3S)-3-Amino-4-methylhexanoic acid is an organic compound with the molecular formula C7H15NO2. It is a chiral molecule, meaning it has a specific three-dimensional arrangement that is not superimposable on its mirror image. This compound is structurally related to gamma-aminobutyric acid (GABA), a neurotransmitter in the central nervous system.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-3-Amino-4-methylhexanoic acid typically involves the following steps:
Starting Material: The synthesis often begins with a suitable precursor such as 4-methylhexanoic acid.
Amination: The carboxylic acid group is converted to an amine group through a series of reactions, including protection and deprotection steps to ensure the correct stereochemistry.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired enantiomer.
Industrial Production Methods
In industrial settings, the production of this compound may involve:
Enzymatic Resolution: Using enzymes to selectively produce the desired enantiomer.
Chiral Catalysis: Employing chiral catalysts to ensure the correct stereochemistry during synthesis.
High-Pressure Reactions: Utilizing high-pressure conditions to drive the reactions to completion efficiently.
Chemical Reactions Analysis
Types of Reactions
(3S)-3-Amino-4-methylhexanoic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The amino group can participate in substitution reactions to form amides or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like acyl chlorides or anhydrides are used for amide formation.
Major Products
Oxidation: Formation of oximes or nitriles.
Reduction: Formation of alcohols.
Substitution: Formation of amides or other derivatives.
Scientific Research Applications
(3S)-3-Amino-4-methylhexanoic acid has various applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential role in neurotransmission and as a GABA analog.
Medicine: Investigated for its potential therapeutic effects in neurological disorders.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of (3S)-3-Amino-4-methylhexanoic acid involves its interaction with specific molecular targets:
Molecular Targets: It may interact with GABA receptors in the central nervous system.
Pathways Involved: It can modulate neurotransmission by mimicking or inhibiting the action of GABA, leading to potential therapeutic effects in conditions like epilepsy or anxiety.
Comparison with Similar Compounds
Similar Compounds
Gamma-Aminobutyric Acid (GABA): A neurotransmitter with a similar structure but different stereochemistry.
Pregabalin: A medication used to treat neuropathic pain and epilepsy, structurally related to (3S)-3-Amino-4-methylhexanoic acid.
Gabapentin: Another GABA analog used in the treatment of neuropathic pain and seizures.
Uniqueness
This compound is unique due to its specific stereochemistry, which can result in different biological activities compared to its analogs. Its potential therapeutic applications and role as a building block in chemical synthesis further highlight its importance.
Properties
CAS No. |
1151863-10-3 |
|---|---|
Molecular Formula |
C7H15NO2 |
Molecular Weight |
145.20 g/mol |
IUPAC Name |
(3S)-3-amino-4-methylhexanoic acid |
InChI |
InChI=1S/C7H15NO2/c1-3-5(2)6(8)4-7(9)10/h5-6H,3-4,8H2,1-2H3,(H,9,10)/t5?,6-/m0/s1 |
InChI Key |
JHEDYGILOIBOTL-GDVGLLTNSA-N |
Isomeric SMILES |
CCC(C)[C@H](CC(=O)O)N |
Canonical SMILES |
CCC(C)C(CC(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



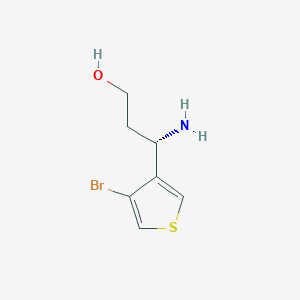
![3-Chloro-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine](/img/structure/B15272003.png)
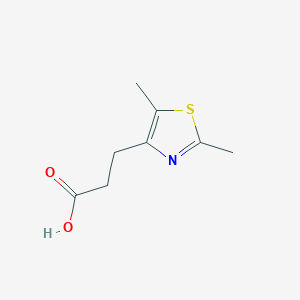
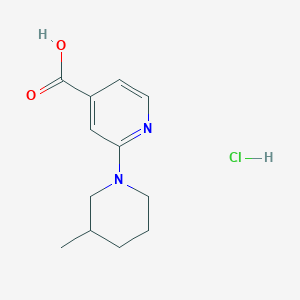
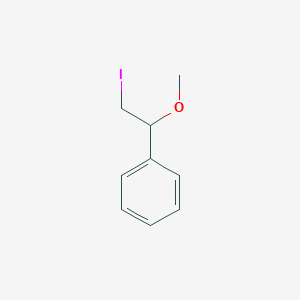
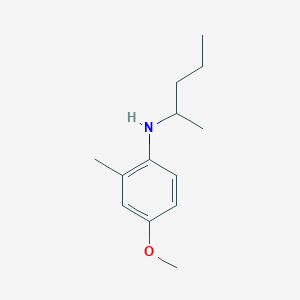
![3-Ethylimidazo[1,5-a]pyridin-7-amine](/img/structure/B15272036.png)
amine](/img/structure/B15272039.png)
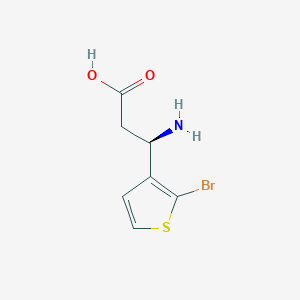
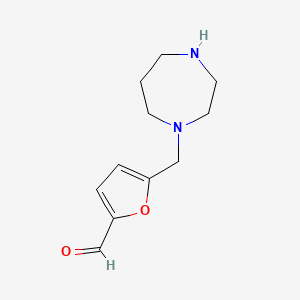
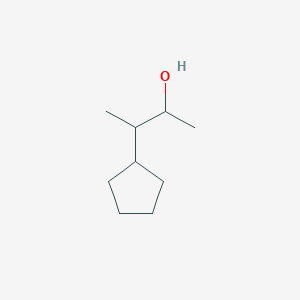
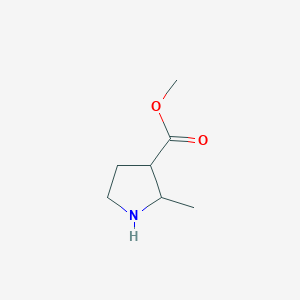
![(1-Cyclopropylethyl)[1-(pyridin-4-yl)ethyl]amine](/img/structure/B15272063.png)
